molecular formula C15H12O2 B12125230 3-[(E)-2-phenylethenyl]benzoic acid CAS No. 60901-22-6

3-[(E)-2-phenylethenyl]benzoic acid

Cat. No.: B12125230
CAS No.: 60901-22-6
M. Wt: 224.25 g/mol
InChI Key: RHKYEHRKNBWIDK-MDZDMXLPSA-N
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Description

3-[(E)-2-phenylethenyl]benzoic acid is an organic compound that belongs to the family of carboxylic acids It is characterized by the presence of a benzene ring substituted with a carboxyl group and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-phenylethenyl]benzoic acid can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an inert atmosphere to prevent side reactions.

Another method involves the Heck reaction, where a palladium catalyst is used to couple a halogenated benzoic acid derivative with styrene. This reaction is typically carried out in the presence of a base such as triethylamine and requires a high temperature to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-phenylethenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with hydroxyl or carbonyl groups, while reduction can produce benzyl alcohol or benzaldehyde.

Scientific Research Applications

3-[(E)-2-phenylethenyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of carboxylic acids on biological systems.

    Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(E)-2-phenylethenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. The phenylethenyl group may interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-[(E)-2-phenylethenyl]benzoic acid can be compared with other similar compounds, such as:

    Benzoic acid: Lacks the phenylethenyl group, resulting in different chemical and biological properties.

    Cinnamic acid: Contains a similar phenylethenyl group but differs in the position of the carboxyl group.

    Phenylacetic acid: Has a phenyl group attached to an acetic acid moiety, differing in the length of the carbon chain.

Properties

CAS No.

60901-22-6

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-[(E)-2-phenylethenyl]benzoic acid

InChI

InChI=1S/C15H12O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H,(H,16,17)/b10-9+

InChI Key

RHKYEHRKNBWIDK-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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